IDO-IN-3
Description
Properties
Molecular Formula |
C11H12BrFN6O2 |
|---|---|
Molecular Weight |
359.15 |
SMILES |
O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2 |
Appearance |
Solid powder |
Synonyms |
IDO-IN-3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar IDO Inhibitors
The following table summarizes key pharmacological and chemical properties of IDO-IN-3 and structurally or functionally related inhibitors:
Key Observations:
Potency: this compound (290 nM) is 10–34 times more potent than IDO-IN-5 and IDO-IN-8 (1–10 μM) .
Structural Diversity : While this compound and IDO-IN-5 share a core isoindole motif (as inferred from ), IDO-IN-9’s distinct structure may contribute to its enhanced cellular activity .
Clinical Progress: None of these compounds have advanced to clinical trials, highlighting the need for further optimization .
Research Findings and Mechanistic Insights
Preclinical Studies Involving this compound
- Tumor Microenvironment : this compound has been linked to the PI3K-Akt-mTOR pathway, which is constitutively active in pancreatic cancer (PaCa) and promotes tumor survival under hypoxia .
- Cellular Morphology: Studies note that this compound modulates actin filament and microtubule (MT) reorganization during mitosis, a mechanism critical for cancer cell proliferation .
Comparative Efficacy in Immune Modulation
- This compound vs.
- IDO-IN-9’s Dual Activity: IDO-IN-9’s nanomolar-range inhibition in both enzymatic and cellular assays positions it as a promising candidate for dual-target therapies .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
IDO-IN-3 features a 1,2,5-oxadiazole (furazan) core substituted with a 3-bromo-4-fluorophenyl group and an N-hydroxycarboximidamide side chain linked to a 2-aminoethylamine moiety. Retrosynthetic analysis suggests the following disconnections:
- Oxadiazole ring formation via cyclization of a nitrile oxide intermediate.
- Introduction of the 3-bromo-4-fluorophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Side-chain installation using SN2 alkylation or condensation reactions.
Comparative studies of structurally related IDO inhibitors, such as epacadostat and DX-03-12, reveal common strategies for assembling similar heterocyclic systems. For instance, the use of N,N'-carbonyldiimidazole (CDI) for activating carboxyl groups and ethyleneimine for amine alkylation has been documented in multi-step syntheses.
Proposed Synthetic Routes for this compound
Oxadiazole Core Synthesis
The 1,2,5-oxadiazole ring is typically constructed via cyclization of a nitrile oxide and an amidoxime. A plausible pathway involves:
- Preparation of 3-bromo-4-fluoroaniline : Starting from 4-fluoroaniline, bromination using Br2 in acetic acid yields the substituted aniline.
- Formation of amidoxime : Reaction of 3-bromo-4-fluoroaniline with hydroxylamine hydrochloride in the presence of NaNO2 and HCl generates the amidoxime intermediate.
- Nitrile oxide generation : Treatment of the amidoxime with chloramine-T or trichloroisocyanuric acid (TCCA) produces the nitrile oxide.
- Cyclization : Spontaneous [3+2] cycloaddition of the nitrile oxide with a dipolarophile (e.g., acrylonitrile) forms the oxadiazole ring.
Key Optimization : Microwave-assisted reactions (120–140°C) improve cyclization efficiency, as demonstrated in epacadostat synthesis.
Functionalization of the Oxadiazole Core
Introduction of the N-Hydroxycarboximidamide Group
The N-hydroxycarboximidamide moiety can be installed via condensation with hydroxylamine:
- Aldehyde intermediate : Oxidation of a primary alcohol (e.g., using MnO2) yields an aldehyde.
- Condensation : Reaction with hydroxylamine hydrochloride in ethanol under reflux forms the oxime, which is subsequently reduced to the carboximidamide using NaBH3CN.
Challenges : Over-reduction of the oxime to the amine must be controlled by optimizing reaction time and reductant stoichiometry.
Attachment of the 2-Aminoethylamine Side Chain
The 2-aminoethylamine group is introduced via nucleophilic substitution:
- Activation of the oxadiazole : Treatment with CDI converts the carboxyl group into an imidazolide intermediate.
- Alkylation : Reaction with ethyleneimine (aziridine) in acetone at −10°C to 5°C facilitates ring-opening alkylation, forming the desired secondary amine.
Critical Parameters :
Comparative Analysis of Synthetic Methodologies
Yield Improvements :
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the oxadiazole core impede nucleophilic attacks. Mitigation: Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Oxime Over-Reduction : Uncontrolled reduction leads to amine byproducts. Mitigation: Employ NaBH3CN instead of LiAlH4 for selective reduction.
- Ethyleneimine Handling : Toxicity and volatility require strict temperature control (−10°C) and closed systems.
Scalability and Industrial Considerations
Large-scale synthesis demands:
Q & A
Q. Q1. What experimental approaches are recommended to validate the mechanism of action of IDO-IN-3 in modulating immune response pathways?
Answer: To validate this compound's mechanism, researchers should employ:
- Enzyme inhibition assays : Measure IDO activity using tryptophan-to-kynurenine conversion assays under standardized conditions (e.g., 24-hour incubation with recombinant IDO enzyme). Compare IC50 values against known inhibitors .
- Cellular models : Use tumor cell lines (e.g., HeLa or A549) under hypoxic conditions to assess this compound's impact on downstream mTOR pathway activation via Western blotting for phosphorylated Akt/mTOR targets .
- Flow cytometry : Quantify T-cell proliferation in co-culture systems with IDO-expressing dendritic cells treated with this compound to confirm immunosuppression reversal .
Q. Q2. How should researchers design dose-response experiments to minimize variability in this compound efficacy studies?
Answer:
- Dose range : Use logarithmic dilutions (e.g., 1 nM–10 µM) based on the reported IC50 of 290 nM .
- Controls : Include vehicle controls (DMSO <0.1%) and positive controls (e.g., epacadostat for IDO inhibition).
- Replicates : Perform triplicate measurements across three independent experiments to account for batch variability in compound solubility .
Q. Q3. What are the key considerations for selecting in vivo models to study this compound’s pharmacokinetics?
Answer:
- Species specificity : Use immunocompetent murine models (e.g., C57BL/6) to evaluate this compound’s bioavailability and immune modulation.
- Tumor implantation : Orthotopic or syngeneic models (e.g., CT26 colon carcinoma) better replicate human tumor microenvironments than subcutaneous xenografts .
- Biomarker analysis : Collect plasma samples at 0, 2, 6, and 24 hours post-administration to quantify this compound levels via LC-MS/MS .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in data on this compound’s efficacy across different tumor microenvironments?
Answer:
- Hypoxia vs. normoxia : Compare this compound activity in tumor spheroids cultured under normoxic (21% O2) and hypoxic (1% O2) conditions, as hypoxia alters IDO expression and FA synthesis pathways .
- Metabolic profiling : Use metabolomics (e.g., GC-MS) to map kynurenine pathway intermediates in this compound-treated vs. untreated cells, identifying microenvironment-specific metabolic dependencies .
- Statistical models : Apply mixed-effects regression to account for inter-tumor heterogeneity in patient-derived xenograft (PDX) models .
Q. Q5. What methodological strategies optimize this compound’s selectivity over related enzymes (e.g., TDO2)?
Answer:
- Structural analysis : Perform molecular docking simulations using IDO (PDB: 4PK5) and TDO2 (PDB: 2NW8) crystal structures to identify binding pocket differences.
- Kinetic assays : Compare this compound’s inhibition constants (Ki) for IDO and TDO2 under identical assay conditions .
- Gene-edited models : Use CRISPR-Cas9 IDO-KO or TDO2-KO cell lines to isolate off-target effects .
Q. Q6. How should researchers address discrepancies in this compound’s reported IC50 values across studies?
Answer:
- Assay standardization : Adopt CLSI guidelines for enzyme inhibition assays, including buffer composition (pH 7.4 PBS) and temperature (37°C) .
- Batch validation : Use third-party vendors to verify compound purity (>98% by HPLC) and stability (e.g., freeze-thaw cycles) .
- Meta-analysis : Aggregate published IC50 data using random-effects models to quantify inter-study variability .
Q. Q7. What integrative approaches link this compound’s biochemical activity to functional immune outcomes?
Answer:
- Multi-omics integration : Combine RNA-seq (IDO pathway genes) with cytokine profiling (IFN-γ, IL-6) in treated PBMCs .
- In silico modeling : Use systems biology tools (e.g., COPASI) to simulate this compound’s impact on kynurenine flux and T-cell exhaustion .
- Spatial transcriptomics : Apply GeoMx Digital Spatial Profiling to map this compound’s effects within tumor-immune niches .
Methodological Frameworks
Q8. How can the PICO framework structure research questions on this compound’s therapeutic potential?
Answer:
- Population : Patients with IDO-overexpressing tumors (e.g., melanoma or glioblastoma).
- Intervention : this compound monotherapy or combination with anti-PD-1.
- Comparison : Standard chemotherapy (e.g., temozolomide) or placebo.
- Outcome : Progression-free survival (PFS) and intratumoral CD8+ T-cell infiltration .
Q. Q9. What statistical methods are robust for analyzing this compound’s synergistic effects with checkpoint inhibitors?
Answer:
- Bliss independence model : Quantify synergy scores for this compound + anti-CTLA-4 combinations in vitro.
- Kaplan-Meier analysis : Compare survival curves in murine models treated with combination therapy vs. single agents .
- Multivariate Cox regression : Adjust for confounding variables (e.g., tumor burden, baseline immune status) .
Q. Q10. How to ensure data integrity when replicating this compound studies across labs?
Answer:
- Pre-registration : Document protocols on platforms like Open Science Framework (OSF) before experimentation .
- Cross-lab validation : Share aliquots of a master compound batch to control for synthesis variability .
- Blinded analysis : Use third-party statisticians to analyze flow cytometry or histopathology data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
